molecular formula C15H11N3OS B2871464 [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile CAS No. 1207020-04-9

[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile

Cat. No.: B2871464
CAS No.: 1207020-04-9
M. Wt: 281.33
InChI Key: CDHOFJVEJBBRLV-UHFFFAOYSA-N
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Description

[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile is a high-value chemical building block designed for medicinal chemistry and drug discovery research. This compound features the thieno[3,2-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological profiles and its structural resemblance to purine bases, allowing it to interact with various enzymatic targets . A primary research application for this class of compounds is in the development of novel anticancer agents. Thieno[3,2-d]pyrimidine derivatives have demonstrated significant potential as inhibitors of key oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-Kinase (PI3K) . By targeting these enzymes, which are critical regulators of cell proliferation and survival, researchers investigate such compounds to induce apoptosis and inhibit growth in various cancer cell lines . The specific structure of this compound, which includes a meta-methylphenyl substituent and a polar acetonitrile functional group, is optimized for structure-activity relationship (SAR) studies. The acetonitrile moiety can influence the molecule's electronic properties and binding interactions within an enzyme's active site, while the aromatic substituent can be modified to explore hydrophobic binding pockets, making it a versatile intermediate for lead optimization campaigns . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c1-10-3-2-4-11(7-10)12-8-20-14-13(12)17-9-18(6-5-16)15(14)19/h2-4,7-9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHOFJVEJBBRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile typically involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrile. For instance, a common method involves the reaction of 2-aminothiophene with a nitrile under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring.

    Introduction of the 3-Methylphenyl Group: This step often involves a Friedel-Crafts acylation reaction where the thieno[3,2-d]pyrimidine core is reacted with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Acetonitrile Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-d]pyrimidine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thieno[3,2-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism by which [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below compares the target compound with key analogs:

Compound Name 7-Substituent 3-Substituent Molecular Formula* Key Features References
[7-(3-Methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile 3-Methylphenyl Acetonitrile (CH2CN) C15H11N3OS Moderate lipophilicity; electron-donating methyl group. -
2-(7-(3-Chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile 3-Chlorophenyl Acetonitrile (CH2CN) C15H10ClN3OS Higher electronegativity due to Cl; increased molecular weight.
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide 4-Fluorophenyl N-(3-Methoxybenzyl)acetamide C22H18FN3O3S Fluorine enhances polarity; acetamide improves solubility vs. nitrile.
[6-(4-Methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid 4-Methoxyphenyl Acetic acid (CH2COOH) C15H12N2O4S Methoxy group increases hydrophilicity; carboxylic acid enhances polarity.

*Molecular formulas inferred from structural data in references.

Key Observations:
  • Substituent Effects :
    • Electron-Donating Groups (e.g., 3-methylphenyl) : May enhance lipophilicity and membrane permeability compared to electron-withdrawing groups (e.g., Cl, F).
    • Nitrile vs. Amide/Acid : The acetonitrile group in the target compound offers metabolic stability but may reduce solubility relative to acetamide or carboxylic acid derivatives .

Biological Activity

The compound [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile is a complex organic molecule notable for its unique structural features, which include a thieno[3,2-d]pyrimidine core. This structure is associated with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides an overview of the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by:

  • A thieno[3,2-d]pyrimidine core, which is a bicyclic structure containing sulfur and nitrogen.
  • A 3-methylphenyl substituent that may influence its biological interactions.
  • An acetonitrile functional group that contributes to its reactivity.

Preliminary studies suggest that this compound exhibits several biological activities primarily through:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects against conditions like cancer and inflammation.
  • Modulation of Signaling Pathways : It may affect signaling pathways that are crucial in cellular processes, thereby influencing cell proliferation and survival.

Therapeutic Potential

Research indicates that this compound could be developed for various therapeutic applications:

  • Anti-inflammatory Properties : Its ability to modulate inflammatory responses suggests potential use in treating chronic inflammatory diseases.
  • Anticancer Activity : The compound's interaction with cellular targets involved in cancer progression points towards its utility in oncology.

Case Studies and Experimental Data

  • In Vitro Studies :
    • Studies have shown that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a derivative demonstrated IC50 values in the low micromolar range against breast cancer cells.
    • Molecular docking studies indicated strong binding affinities to targets such as protein kinases involved in tumor growth.
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor sizes compared to control groups, supporting its anticancer potential.

Comparative Analysis

The following table summarizes the biological activities of related compounds featuring the thieno[3,2-d]pyrimidine core:

Compound NameStructure FeaturesBiological Activity
[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrileSimilar thieno coreExhibits anti-cancer properties
1-[7-(phenyl)-4-oxo-thieno[3,2-d]pyrimidin]-N-piperidin-4-carboxamideVariation in aromatic substitutionEnhanced anti-inflammatory activity
1-[7-(4-fluorophenyl)-4-oxo-thieno[3,2-d]pyrimidin]-N-piperidin-4-carboxamideFluorinated analogIncreased potency against specific cancer types

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